

Roflumilast method comparison HPLC UPLC techniques

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Compound Focus: Roflumilast

CAS No.: 162401-32-3

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Roflumilast Analytical Method Comparison

The table below summarizes key parameters from several validated HPLC methods for your quick comparison.

Method Feature	Stability-Indicating HPLC-DAD [1]	Rapid LC Method [2]	HPLC with Fluorescence Detection [3]	Fast Assay & Content Uniformity HPLC [4]
Analysis Focus	Stability, purity, forced degradation	Stability, forced degradation, related substances	Quantification in tablets	Assay and content uniformity in blends and tablets
Separation Column	Durashell C18 (250 mm) [1]	Zorbax SB C18 (50 mm, 1.8 µm) [2]	Inertsil ODS-3 C18 (250 mm) [3]	Accucore C18 (150 mm, 4 µm) [4]

Method Feature	Stability-Indicating HPLC-DAD [1]	Rapid LC Method [2]	HPLC with Fluorescence Detection [3]	Fast Assay & Content Uniformity HPLC [4]
Mobile Phase	Ammonium acetate (pH 6.3):MeOH:ACN (30:35:35) [1]	Gradient: Ammonium formate (pH 3.5) and ACN [2]	o-Phosphoric acid (0.08%):MeOH (20:80) [3]	10 mM Sodium dihydrogen phosphate:ACN (45:55) [4]
Runtime (per sample)	~6.2 min (isocratic) [1]	13 min (gradient) [2]	Not explicitly stated	5 min (isocratic) [4]
Detection & Wavelength	DAD, 251 nm [1]	UV, 215 nm [2]	Fluorescence: Ex 290 nm, Em 380 nm [3]	UV, 215 nm [4]
Linearity Range	2.5 - 200 µg/mL [1]	Information missing	1.25 - 10.00 µg/mL [3]	5.02 - 40.17 µg/mL [4]
Key Application	Forced degradation studies; specific separation from over 20 other compounds [1]	High-throughput analysis; significant time saving over conventional methods [2]	High selectivity and sensitivity for formulation analysis [3]	Very fast routine quality control testing [4]

Detailed Experimental Protocols

Here is a deeper dive into the experimental details of two key methods from the search results.

Comprehensive Stability-Indicating Method

This method is designed for forced degradation studies to understand how the drug behaves under various stress conditions [1].

- **Chromatographic Conditions:**

- **Column:** Durashell C18 (250 x 4.6 mm, 5 μ m)
- **Mobile Phase:** Isocratic elution with a mixture of 0.0065 M Ammonium Acetate buffer (pH adjusted to 6.3), Methanol, and Acetonitrile in a ratio of 30:35:35 (v/v/v).
- **Flow Rate:** 1.3 mL/min
- **Detection:** Diode Array Detector (DAD) at 251 nm.
- **Injection Volume:** Not specified in the abstract.
- **Runtime:** Approximately 6.2 minutes retention time for **Roflumilast**.
- **Sample Preparation (Forced Degradation):** The drug substance is subjected to stress conditions including acidic hydrolysis (e.g., 0.1 N HCl), alkaline hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), as well as thermal and photolytic stress. The method effectively separates the drug from its degradation products [1] [2].
- **Validation Data:** The method was validated showing excellent linearity ($r > 0.9998$) over a range of 2.5-200 μ g/mL. It was also proven to be specific, precise, and accurate [1].

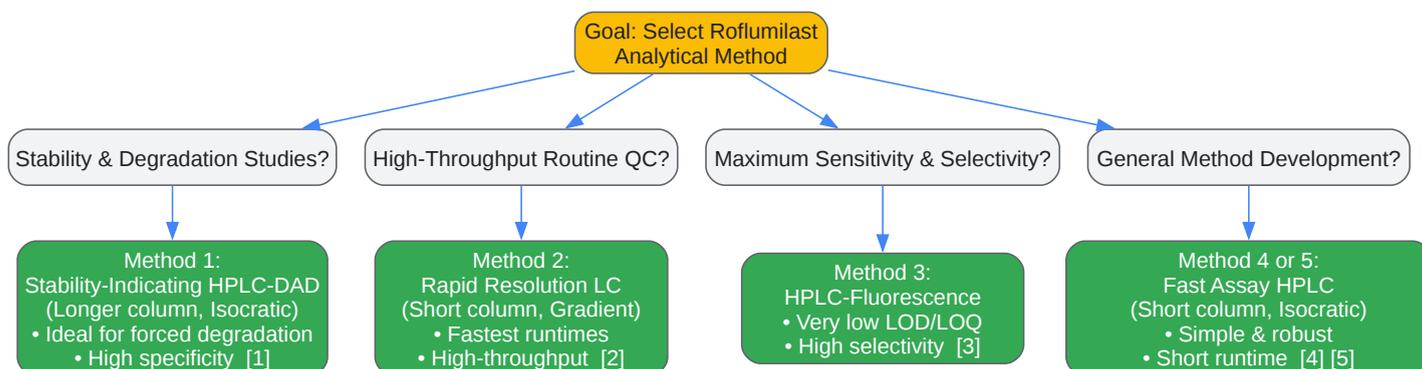
High-Throughput Rapid LC Method

This method focuses on drastically reducing analysis time, which is valuable for high-throughput labs [2].

- **Chromatographic Conditions:**
 - **Column:** Zorbax SB C18 (50 x 4.6 mm, 1.8 μ m) - a Rapid Resolution High-Throughput (RRHT) column.
 - **Mobile Phase:** Gradient elution with 0.005 M Ammonium Formate buffer (pH 3.5) and Acetonitrile.
 - **Flow Rate:** 0.5 mL/min
 - **Detection:** UV at 215 nm.
 - **Injection Volume:** 3 μ L.
 - **Runtime:** 13 minutes (compared to a 38-minute runtime on a conventional 250 mm column).
- **Sample Preparation (Forced Degradation):** Similar stress conditions are applied (acid, base, oxidation, thermal, photolytic). The method successfully resolves all degradation products, confirming its stability-indicating nature [2].
- **Validation Data:** The method is validated and demonstrates that **Roflumilast** is particularly susceptible to degradation under alkaline and oxidative conditions [2].

Method Selection Guide

This flowchart visualizes the decision-making process for selecting the most appropriate analytical method based on your primary goal.



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Current Gaps and Research Opportunities

The available information reveals areas where further method development could be valuable:

- **Limited Public UPLC Data:** The search results did not reveal a dedicated UPLC method. UPLC, which uses sub-2-micron particles and higher operating pressures, could potentially offer even faster analysis and higher resolution than the rapid LC method cited here [2]. Developing and validating a UPLC method for **Roflumilast** represents a significant research opportunity.
- **Bioanalytical Methods:** While one study developed an HPLC method for **Roflumilast** in rat plasma [6], this is a niche area. More work could be done on robust bioanalytical methods for pharmacokinetic studies in humans.

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